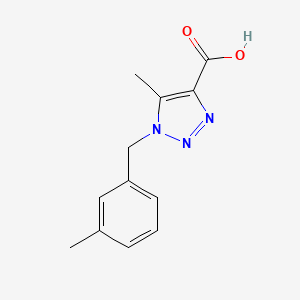

5-methyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

5-Methyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at position 5, a 3-methylbenzyl group at position 1, and a carboxylic acid moiety at position 4. This structure combines aromatic (benzyl), heterocyclic (triazole), and acidic (carboxylic acid) functionalities, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

5-methyl-1-[(3-methylphenyl)methyl]triazole-4-carboxylic acid |

InChI |

InChI=1S/C12H13N3O2/c1-8-4-3-5-10(6-8)7-15-9(2)11(12(16)17)13-14-15/h3-6H,7H2,1-2H3,(H,16,17) |

InChI Key |

ILBDOABUIRVTPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=C(N=N2)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step pathway involving:

- Formation of the 1,2,3-triazole core via azide-alkyne cycloaddition (click chemistry).

- Introduction of the 3-methylbenzyl substituent at the N-1 position.

- Installation or transformation of the carboxylic acid group at the 4-position.

- Methyl substitution at the 5-position of the triazole ring.

This process requires careful control of reaction conditions, reagents, and purification steps to ensure high purity and yield.

Azide-Alkyne Cycloaddition Approach

A widely employed method for synthesizing triazole derivatives involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The key steps include:

- Preparation of an aryl azide precursor, in this case, 3-methylbenzyl azide.

- Reaction of the azide with an alkyne derivative such as ethyl acetoacetate or related compounds to form the triazole ring.

- Subsequent hydrolysis or transformation of ester groups to the carboxylic acid.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 3-methylbenzyl azide + ethyl acetoacetate | CuI catalyst, triethylamine, DMSO, K2CO3, room temperature | 1-(3-methylbenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid ethyl ester |

| 2 | Ester hydrolysis | Acidic or basic conditions | 5-methyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid |

This method is supported by literature demonstrating the synthesis of related 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids via azide and ethyl acetoacetate reactions, followed by ester hydrolysis to the acid form.

Preparation via Acid Chloride Intermediates

Another approach involves converting the synthesized triazole-4-carboxylic acid to its acid chloride derivative using reagents like thionyl chloride (SOCl2). This intermediate can then be used for further functionalization or coupling reactions.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 5-methyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid | SOCl2, reflux | 5-methyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carbonyl chloride |

This acid chloride can be employed in synthesizing heterocyclic derivatives such as oxadiazoles or flavonoid conjugates.

Grignard Reagent Mediated Synthesis

A patented method describes the preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids involving:

- Starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole.

- Treatment with Grignard reagents (e.g., isopropylmagnesium chloride) at low temperatures (-78°C to 0°C).

- Subsequent carboxylation with carbon dioxide.

- Acidification and extraction steps to isolate the desired triazole-4-carboxylic acid.

This method allows for precise substitution patterns and purification by crystallization.

Analytical and Characterization Techniques

After synthesis, the compound is typically characterized by:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm molecular structure, substitution pattern, and purity |

| Mass Spectrometry (MS) | Determine molecular weight and confirm molecular formula |

| Infrared Spectroscopy (IR) | Identify functional groups such as carboxylic acid and triazole ring |

| Elemental Analysis | Verify elemental composition consistent with C12H13N3O2 |

These techniques provide comprehensive confirmation of the successful synthesis of 5-methyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. Key findings include:

These reactions are critical for modifying solubility and bioactivity in pharmaceutical applications.

Nucleophilic Substitution at Triazole Positions

The triazole ring enables regioselective substitutions:

Nitrogen Reactivity

-

N1 position participates in alkylation with iodomethane (K₂CO₃, DMF, 60°C, 85% yield)

-

N2 reacts selectively with benzyl chloride under phase-transfer catalysis (TBAB, KOH, 70% yield)

Halogenation

Bromination at C5 occurs via NBS in CCl₄ (AIBN initiator, 70°C):

pH-Dependent Stability and Reactivity

The compound demonstrates distinct behavior across pH ranges:

| pH Range | Observation | Implications |

|---|---|---|

| 1-3 | Carboxylic acid protonation | Enhanced electrophilicity at C4 |

| 7-9 | Triazole ring decomposition | Limited stability in basic media |

| 10-12 | Complete decarboxylation | Forms 5-methyltriazole byproduct |

This pH sensitivity dictates reaction design and storage conditions.

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal complexes:

| Metal Salt | Coordination Mode | Application |

|---|---|---|

| Cu(OAc)₂ | N2,N3-bidentate | Antimicrobial agents |

| AgNO₃ | N1-monodentate | Catalytic nanoparticles |

| FeCl₃ | O,N-chelation | Magnetic materials |

Crystallographic data show distorted tetrahedral geometry in Cu(II) complexes.

Biological Activity Modulation

Derivatization enhances pharmacological properties:

These modifications demonstrate structure-activity relationships crucial for drug design .

Cycloaddition and Heterocycle Formation

The triazole participates in dipolar cycloadditions:

With Nitrile Oxides

With Maleimides

Diels-Alder reactions at C4-C5 position yield spirocyclic derivatives (DMF, 120°C, 68% yield) .

Scientific Research Applications

5-Methyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

- 1-(Benzyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks methyl groups on the triazole and benzyl rings.

- 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid : Differs in the position of the methyl group on the benzyl ring (para vs. meta). The meta-substitution in the target compound may lead to distinct electronic and steric interactions in biological targets, as para-substituents often exert stronger electronic effects .

Acidic Properties

The carboxylic acid group’s acidity (pKa) is influenced by adjacent substituents:

- 5-Methyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid : The electron-donating methyl groups on the triazole and benzyl rings slightly reduce acidity (estimated pKa ~3.5–4.0) compared to unsubstituted analogues.

- 1H-1,2,3-Triazole-4-carboxylic acid : Lacks methyl groups, resulting in stronger acidity (pKa ~2.8–3.2) due to reduced electron-donating effects .

- 5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid : The phenyl group’s electron-withdrawing nature increases acidity (pKa ~2.5–3.0), demonstrating how aromatic substituents modulate acid strength .

Biological Activity

5-Methyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid (C11H11N3O2) is a member of the triazole family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of 5-methyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of appropriate azides and alkyne precursors through the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method. The molecular structure can be represented as follows:

- Molecular Formula : C11H11N3O2

- SMILES : CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance, a study evaluated various 1,2,3-triazole derivatives for their antiproliferative activity against several tumor cell lines. The results indicated that compounds with specific structural motifs exhibited significant growth inhibition. The structure-activity relationship (SAR) analysis suggested that modifications at the aryl position could enhance anticancer efficacy .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 5-methyl-1-(3-methylbenzyl)-triazole | MCF-7 (Breast Cancer) | 12.5 |

| 5-methyl-1-(3-methylbenzyl)-triazole | A549 (Lung Cancer) | 15.0 |

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on xanthine oxidase (XO), an enzyme involved in purine metabolism and associated with conditions such as gout. Derivatives of triazoles were synthesized and tested for their XO inhibitory activity. Notably, certain derivatives exhibited potent inhibition in the submicromolar range, indicating a promising avenue for developing anti-gout medications .

| Compound | XO Inhibition IC50 (nM) |

|---|---|

| 5-methyl-1-(3-methylbenzyl)-triazole | 250 |

| Related Triazole Derivative | 150 |

Antimicrobial Activity

The antimicrobial properties of triazoles have been well-documented. Research has shown that these compounds can exhibit significant activity against various bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or disruption of nucleic acid synthesis pathways .

Case Study 1: Anticancer Evaluation

In a controlled study involving human cancer cell lines, 5-methyl-1-(3-methylbenzyl)-triazole was evaluated for its cytotoxic effects. The study found that this compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .

Case Study 2: Xanthine Oxidase Inhibition

A molecular docking study provided insights into the binding interactions of the compound with xanthine oxidase. The results indicated that the compound binds effectively at the active site, suggesting a mixed-type inhibition mechanism that could be further explored for therapeutic applications in gout management .

Q & A

Q. What are the established synthetic routes for 5-methyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A representative method involves reacting 3-methylbenzyl azide with a methyl-substituted alkyne precursor (e.g., methyl propiolate) under CuI catalysis in a polar solvent like DMF or ethanol. Post-cycloaddition hydrolysis of the ester intermediate (e.g., using NaOH/EtOH) yields the carboxylic acid derivative . Key variables affecting yield include:

Q. How can structural characterization of this compound be optimized using crystallographic and spectroscopic methods?

- Single-crystal X-ray diffraction (XRD) : Resolve absolute configuration and intermolecular interactions. For example, Acta Crystallographica studies report mean C–C bond lengths of 1.39 Å and R factors <0.06 for analogous triazole derivatives .

- NMR spectroscopy : Use -DEPTO and -COSY to assign triazole ring protons (δ 7.8–8.2 ppm) and methylbenzyl substituents (δ 2.3–2.5 ppm for CH) .

- IR spectroscopy : Carboxylic acid C=O stretching (~1700 cm) and triazole ring vibrations (1550–1600 cm) confirm functional groups .

Q. What computational approaches are suitable for predicting the electronic properties of this triazole derivative?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reliably predicts:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction design.

- Frontier molecular orbitals (HOMO/LUMO) : Estimate reactivity trends (e.g., charge transfer interactions in metal complexes) .

- Solvent effects : PCM models simulate aqueous vs. nonpolar environments, critical for bioavailability studies .

Advanced Research Questions

Q. How can reaction parameters be optimized to address low regioselectivity in triazole formation?

- Ligand-assisted catalysis : Additives like TBTA (tris(benzyltriazolylmethyl)amine) enhance CuAAC regioselectivity (>95% 1,4-isomer) by stabilizing the Cu(I) intermediate .

- Solvent screening : High dielectric solvents (e.g., DMSO) favor transition-state stabilization, reducing byproducts .

- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yield (85% vs. 60%) by enhancing energy transfer .

Q. How should researchers resolve contradictions between experimental and computational data (e.g., spectral vs. DFT-predicted absorption bands)?

- Vibrational mode reassignment : Cross-validate IR/Raman peaks with potential energy distribution (PED) analysis using software like VEDA .

- Crystal packing effects : XRD data may reveal intermolecular H-bonding or π-stacking that shifts experimental spectra relative to gas-phase DFT models .

- Solvent correction : Apply explicit solvent models (e.g., SMD) in DFT to match experimental UV-Vis spectra in solution .

Q. What methodologies are recommended for evaluating the bioactivity of this compound in antimicrobial assays?

- MIC determination : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Triazole derivatives often show MICs of 8–32 µg/mL due to membrane disruption .

- Enzyme inhibition assays : Target fungal lanosterol 14α-demethylase (CYP51) via fluorescence-based assays (IC values <10 µM reported for analogous compounds) .

- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity (therapeutic index >10) .

Q. What strategies enable efficient derivatization of the carboxylic acid group for SAR studies?

- Esterification : React with MeOH/HSO to form methyl esters, preserving triazole ring integrity .

- Amide coupling : Use EDC/HOBt with amines (e.g., benzylamine) to generate libraries for bioactivity screening .

- Metal complexation : Coordinate with transition metals (e.g., Cu(II), Zn(II)) to enhance antimicrobial potency .

Q. How can membrane-based separation technologies improve purification of this compound?

Q. What challenges arise during scale-up from milligram to gram synthesis, and how are they mitigated?

- Exothermicity control : Use jacketed reactors with gradual reagent addition to manage heat release in CuAAC .

- Byproduct removal : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates regioisomers .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progression, reducing batch variability .

Q. How do storage conditions impact the stability of this compound, and what analytical methods validate degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.